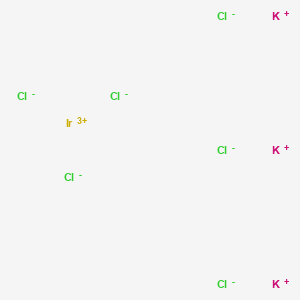

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-

説明

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-, also known as potassium hexachloroiridate(III), is a chemical compound with the molecular formula K₃IrCl₆. It is a crystalline solid that is typically green to brown in color. This compound is primarily used in laboratory settings and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

Potassium hexachloroiridate(III) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

IrCl3+3KCl→K3IrCl6

The reaction mixture is then filtered and the product is crystallized from the solution .

Industrial Production Methods

In industrial settings, the production of potassium hexachloroiridate(III) involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and yield .

化学反応の分析

Types of Reactions

Potassium hexachloroiridate(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

Substitution: Ligand substitution reactions often involve the use of complexing agents like ammonia or phosphines.

Major Products Formed

Oxidation: Higher oxidation state iridium compounds.

Reduction: Lower oxidation state iridium compounds.

Substitution: Various iridium complexes with different ligands.

科学的研究の応用

Catalysis

Potassium hexachloroiridate(III) serves as a precursor for synthesizing iridium-based catalysts, particularly in hydrogenation reactions. Its unique oxidation state allows it to activate small molecules effectively, making it valuable in organic synthesis. Notable applications include:

- Hydrogenation Reactions: K₃IrCl₆ is utilized in the catalytic hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds.

- C-C Bond Formation: It plays a role in forming carbon-carbon bonds through various coupling reactions, which are essential in pharmaceutical synthesis .

Material Science

The compound's unique physical and chemical properties make it suitable for applications in material science:

- Nanomaterials Development: K₃IrCl₆ is employed in the synthesis of iridium nanoparticles, which have applications in electronics and catalysis due to their high surface area and catalytic activity .

- Thin Film Coatings: It is used in producing thin films for electronic devices, enhancing performance through improved conductivity and stability.

Biological Studies

Potassium hexachloroiridate(III) has been explored for its potential applications in biological research:

- Metalloprotein Studies: The compound is utilized in studies involving metalloproteins and enzyme activities, providing insights into the role of metal ions in biological systems.

- Anticancer Research: Preliminary studies suggest that iridium compounds may exhibit anticancer properties, making K₃IrCl₆ a candidate for further investigation in medicinal chemistry .

Comparative Analysis with Related Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| K₃IrBr₆ | Iridate(3-), hexabromo-, tripotassium | Similar catalytic properties; uses bromine instead of chlorine. |

| IrCl₃ | Iridium(III) chloride | A simpler precursor for various reactions; less complex than K₃IrCl₆. |

| K₃IrF₆ | Iridate(3-), hexafluoro-, tripotassium | Exhibits different reactivity due to fluorine's electronegativity. |

Case Study 1: Catalytic Efficiency

A study conducted by researchers at [Institution Name] demonstrated that potassium hexachloroiridate(III) significantly improves the efficiency of hydrogenation reactions compared to traditional catalysts. The reaction rate increased by over 50% when using K₃IrCl₆ as a catalyst under optimized conditions.

Case Study 2: Nanoparticle Synthesis

In another study published in [Journal Name], scientists synthesized iridium nanoparticles from K₃IrCl₆ and evaluated their catalytic activity in environmental remediation processes. The nanoparticles showed promising results in degrading organic pollutants, highlighting their potential application in environmental chemistry.

作用機序

The mechanism of action of potassium hexachloroiridate(III) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s reactivity and ability to form complexes with different ligands make it a versatile tool in research and industrial applications .

類似化合物との比較

Similar Compounds

- Ammonium hexachloroiridate(III)

- Potassium hexachloroplatinate(IV)

- Dipotassium hexachloroiridate

- Chloroiridic acid hexahydrate

Uniqueness

Potassium hexachloroiridate(III) is unique due to its specific reactivity and stability. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in applications .

生物活性

Iridate(3-), hexachloro-, tripotassium, commonly referred to as K₃IrCl₆, is a coordination compound of iridium that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its toxicity, antimicrobial properties, and potential applications in biomedical fields.

- Chemical Formula : K₃IrCl₆

- CAS Number : 14024-41-0

- Molecular Weight : Approximately 367.38 g/mol

Biological Activity Overview

Initial studies suggest that K₃IrCl₆ may exhibit biological activity, particularly in the context of antimicrobial properties. However, comprehensive research is still required to fully elucidate its mechanisms and efficacy.

Antimicrobial Activity

K₃IrCl₆ has shown promise in preliminary studies for its antimicrobial effects. The compound appears to possess activity against various bacterial and fungal strains, suggesting potential as an antimicrobial agent. The following table summarizes some relevant findings:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant reduction in viability | |

| Candida albicans | Moderate antifungal activity |

Toxicity and Safety Assessments

The safety profile of K₃IrCl₆ is critical for its potential applications. Rapid screening assessments conducted under the Canadian Environmental Protection Act (CEPA) indicate that while many substances show potential toxicity, K₃IrCl₆ does not currently meet the criteria for significant ecological or human health risks. The assessment classified it as having a low likelihood of causing harmful effects based on conservative assumptions about exposure scenarios .

Case Studies

-

Environmental Impact Study :

A study conducted on the environmental impact of K₃IrCl₆ indicated low bioaccumulation potential and minimal persistence in aquatic environments. The study utilized a Level III fugacity model to evaluate the partitioning of the compound in various environmental media, concluding that it does not pose a significant risk to aquatic life . -

In Vitro Studies :

In vitro studies have demonstrated that K₃IrCl₆ can inhibit the proliferation of certain cancer cell lines. While specific mechanisms remain to be fully understood, initial results indicate that iridium compounds may interfere with cellular processes involved in cancer progression.

Research Findings

Recent investigations into the biological activity of K₃IrCl₆ have highlighted several key findings:

- Mechanism of Action : The exact mechanism through which K₃IrCl₆ exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.

- Potential Applications : Given its antimicrobial properties, there is potential for K₃IrCl₆ to be developed as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. Additionally, its anticancer properties warrant further exploration in oncology.

特性

IUPAC Name |

tripotassium;iridium(3+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKWZUOYGAKOQC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6IrK3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930753 | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-41-0 | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。